REACTION_SMILES
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[CH3:34][CH2:35][N:36]([CH2:37][CH3:38])[CH2:39][CH3:40].[Cl:19][c:20]1[cH:21][cH:22][c:23]([O:27][c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[c:24]([NH2:25])[cH:26]1.[O:14]1[CH2:15][CH2:16][CH2:17][CH2:18]1.[OH:5][C:6](=[O:7])[c:8]1[cH:9][cH:10][n:11][cH:12][cH:13]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[C:6](=[O:7])([c:8]1[cH:9][cH:10][n:11][cH:12][cH:13]1)[NH:25][c:24]1[c:23]([O:27][c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[cH:22][cH:21][c:20]([Cl:19])[cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)ccc1Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(Nc1cc(Cl)ccc1Oc1ccccc1)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |